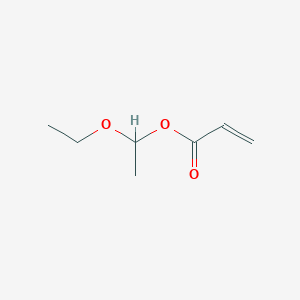

1-Ethoxyethyl acrylate

Cat. No. B8387555

M. Wt: 144.17 g/mol

InChI Key: DBZKLCIHFPDWMJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09034440B2

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.

Name

2,2′-azobis(methyl 2-methylpropionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC(C)OCC

|

|

Name

|

|

|

Quantity

|

31.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

7.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCO

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Two

|

Name

|

2,2′-azobis(methyl 2-methylpropionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as a radical polymerization initiator, and polymerization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a polymer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystal was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in propylene glycol monomethyl ether acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by distillation under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US09034440B2

Procedure details

Into a 500 ml-volume three-neck flask, 51.9 g (0.36 mol) of 1-ethoxyethyl acrylate, 31.7 g (0.18 mol) of benzyl methacrylate, 7.8 g (0.06 mol) of 2-hydroxyethyl methacrylate and 300 ml of methyl isobutyl ketone were charged. A catalytic amount of 2,2′-azobis(methyl 2-methylpropionate) was added thereto as a radical polymerization initiator, and polymerization was allowed to proceed at 80° C. for 6 hours in a nitrogen stream. The reaction solution was cooled and then poured in a large amount of heptane to precipitate a polymer. The crystal was collected by filtration and dissolved in propylene glycol monomethyl ether acetate, and heptane and methyl isobutyl ketone contained in the solution were removed by distillation under reduced pressure to obtain Polymer A1-4 (1-ethoxyethyl acrylate/benzyl methacrylate/2-hydroxyethyl methacrylate) as a propylene glycol monomethyl ether acetate solution.

Name

2,2′-azobis(methyl 2-methylpropionate)

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].N(C(C)(CC)C([O-])=O)=NC(C)(CC)C([O-])=O>CCCCCCC.C(C(C)=O)C(C)C>[C:1]([O:5][CH:6]([O:8][CH2:9][CH3:10])[CH3:7])(=[O:4])[CH:2]=[CH2:3].[C:11]([O:16][CH2:17][C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1)(=[O:15])[C:12]([CH3:14])=[CH2:13].[C:24]([O:29][CH2:30][CH2:31][OH:32])(=[O:28])[C:25]([CH3:27])=[CH2:26].[C:6]([O:8][CH:9]([CH3:10])[CH2:11][O:16][CH3:17])(=[O:5])[CH3:7] |f:6.7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OC(C)OCC

|

|

Name

|

|

|

Quantity

|

31.7 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

7.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCO

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C(C)C)C(=O)C

|

Step Two

|

Name

|

2,2′-azobis(methyl 2-methylpropionate)

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=NC(C(=O)[O-])(CC)C)C(C(=O)[O-])(CC)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

as a radical polymerization initiator, and polymerization

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction solution was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to precipitate a polymer

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystal was collected by filtration

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in propylene glycol monomethyl ether acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were removed by distillation under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C=C)(=O)OC(C)OCC.C(C(=C)C)(=O)OCC1=CC=CC=C1.C(C(=C)C)(=O)OCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC(COC)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |